Tert-butyl 1-benzoylazetidine-3-carboxylate
Overview
Description
Tert-butyl 1-benzoylazetidine-3-carboxylate is a chemical compound with the molecular formula C15H19NO3 and a molecular weight of 261.32 g/mol It is a member of the azetidine family, which is characterized by a four-membered nitrogen-containing ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-benzoylazetidine-3-carboxylate typically involves the reaction of azetidine derivatives with benzoyl chloride and tert-butyl chloroformate. One common method includes the following steps:
Formation of Azetidine Intermediate: Azetidine is reacted with benzoyl chloride in the presence of a base such as triethylamine to form 1-benzoylazetidine.
Esterification: The 1-benzoylazetidine is then treated with tert-butyl chloroformate in the presence of a base like pyridine to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 1-benzoylazetidine-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or alcohols.
Substitution: Nucleophilic substitution reactions can replace the tert-butyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary or secondary amines .
Scientific Research Applications
Tert-butyl 1-benzoylazetidine-3-carboxylate has diverse applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is investigated for its potential pharmacological properties and as a precursor for drug development.
Catalysis: It is used in studies exploring new catalytic processes and reaction mechanisms.
Mechanism of Action
The mechanism by which tert-butyl 1-benzoylazetidine-3-carboxylate exerts its effects involves interactions with specific molecular targets. The benzoyl group can participate in hydrogen bonding and π-π interactions, while the azetidine ring provides structural rigidity. These interactions can influence the compound’s binding affinity and selectivity towards biological targets .
Comparison with Similar Compounds
Similar Compounds
- Tert-butyl 3-benzoylazetidine-1-carboxylate
- 1-tert-Butyl-3-hydroxymethyl-3-nitroazetidine
- tert-Butyl 4-[(E)-but-1-en-3-yn-1-yl]-3-{[tert-butyl(dimethyl)silyl]oxy}-1H-indole-1-carboxylate
Uniqueness
Tert-butyl 1-benzoylazetidine-3-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both the benzoyl and tert-butyl groups enhances its stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Properties
IUPAC Name |
tert-butyl 1-benzoylazetidine-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO3/c1-15(2,3)19-14(18)12-9-16(10-12)13(17)11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CITTWOAVEGMFLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1CN(C1)C(=O)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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